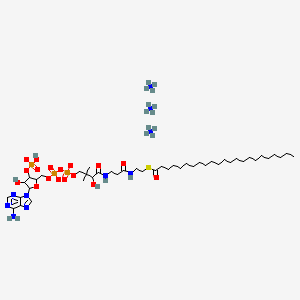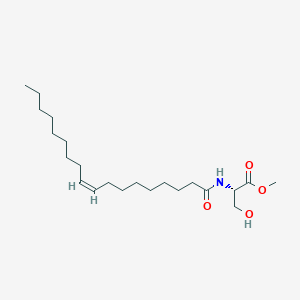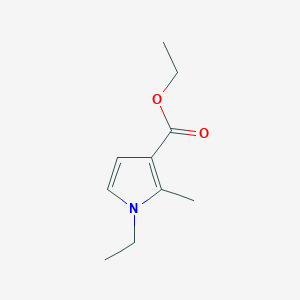
tricosanoyl Coenzyme A (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricosanoyl Coenzyme A (ammonium salt) is a derivative of coenzyme A, specifically a coenzyme A derivative of tricosylic acid. It is a compound with the empirical formula C44H89N10O17P3S and a molecular weight of 1155.22 . This compound is used in various biochemical assays and research applications, particularly in lipidomics and enzymatic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricosanoyl Coenzyme A (ammonium salt) involves the acylation of coenzyme A with tricosylic acid. The reaction typically requires the presence of activating agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the active ester of tricosylic acid, which then reacts with coenzyme A to form the desired product .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Tricosanoyl Coenzyme A (ammonium salt) primarily undergoes acylation reactions due to the presence of the acyl group. It can participate in enzymatic reactions where it acts as a substrate for acyltransferases .
Common Reagents and Conditions
Common reagents used in reactions involving tricosanoyl Coenzyme A (ammonium salt) include acyltransferases, ceramide synthase, and other enzymes that facilitate the transfer of the acyl group . The reactions typically occur under physiological conditions, with specific pH and temperature requirements depending on the enzyme involved .
Major Products Formed
The major products formed from reactions involving tricosanoyl Coenzyme A (ammonium salt) are acylated lipids and other acylated biomolecules. These products are often intermediates in metabolic pathways and are crucial for various biological functions .
Scientific Research Applications
Tricosanoyl Coenzyme A (ammonium salt) has several scientific research applications:
Mechanism of Action
The mechanism of action of tricosanoyl Coenzyme A (ammonium salt) involves its role as an acyl donor in enzymatic reactions. It interacts with specific enzymes, such as acyltransferases, to transfer the acyl group to target molecules. This process is essential for the synthesis of various lipids and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
220 Coenzyme A: Another coenzyme A derivative with a similar structure but a shorter acyl chain.
240 Coenzyme A: Similar to tricosanoyl Coenzyme A but with a longer acyl chain.
180 Coenzyme A: A shorter-chain coenzyme A derivative used in similar biochemical assays.
Uniqueness
Tricosanoyl Coenzyme A (ammonium salt) is unique due to its specific acyl chain length, which influences its interaction with enzymes and its role in metabolic pathways. The specific length of the acyl chain can affect the efficiency and specificity of enzymatic reactions, making it a valuable tool in lipidomics and metabolic research .
Properties
Molecular Formula |
C44H89N10O17P3S |
|---|---|
Molecular Weight |
1155.2 g/mol |
IUPAC Name |
triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C44H80N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-35(53)72-28-27-46-34(52)25-26-47-42(56)39(55)44(2,3)30-65-71(62,63)68-70(60,61)64-29-33-38(67-69(57,58)59)37(54)43(66-33)51-32-50-36-40(45)48-31-49-41(36)51;;;/h31-33,37-39,43,54-55H,4-30H2,1-3H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59);3*1H3 |
InChI Key |
VWUVJQXOYHTDCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-D-Phenylalaninamide](/img/structure/B12085092.png)





![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)







